2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, can be efficiently achieved through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of indium(III) chloride and microwave irradiation, with yields up to 57% observed within 3 minutes. This method highlights the importance of Lewis acid catalysis and microwave activation for the reaction's success (Dorothée Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular and crystal structures of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid have been elucidated through single-crystal X-ray diffraction, confirming its structure alongside spectroscopic data. Density functional theory (DFT) calculations have provided insights into the molecular orbitals, highlighting correlations between molecular orbital energies and electronic excitation transitions, which are critical for understanding the compound's chemical behavior (E. Fazal et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, reactions involving quinoline-3-carboxylic acid derivatives demonstrate the potential for antimicrobial activity, showcasing the versatility of these compounds in medicinal chemistry (H. Agui et al., 1977).
Scientific Research Applications
Synthesis and Antibacterial Activities : Lei et al. (2014) synthesized 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its Cd(II) complexes, studying their fluorescent behavior and antibacterial activities against organisms like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).
Structural Analysis and DFT Calculations : Fazal et al. (2015) reported on the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, including Density Functional Theory (DFT) calculations to analyze their molecular orbital energies (Fazal et al., 2015).
Rapid Synthesis Methodology : Duvelleroy et al. (2005) developed a rapid synthesis method for quinoline-4-carboxylic acid derivatives, including 2-methoxy acrylates or acrylamides, using indium(III) chloride and microwave activations (Duvelleroy et al., 2005).
Antiallergy Agents : Althuis et al. (1980) prepared derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid and evaluated their antiallergy activity, indicating the potential medicinal applications of such compounds (Althuis et al., 1980).
Antimicrobial Agents : Agui et al. (1977) synthesized 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and assessed their efficacy as antimicrobial agents, indicating the importance of these compounds in medical research (Agui et al., 1977).
Synthesis and Antimicrobial Evaluation : Kumar et al. (2021) focused on synthesizing and evaluating the antimicrobial activity of new quinoline derivatives, including 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (Kumar et al., 2021).
Future Directions
The future directions for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. As the synthesis methods improve, these compounds could be produced more efficiently and in larger quantities, potentially leading to new discoveries in their biological effects and uses .
properties
IUPAC Name |
2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESGWXLVLIYOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353782 | |
Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
181048-49-7 | |
Record name | 2-(2-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181048-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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